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molecular formula C4H8O2 B079294 1,2-Dimethoxyethylene CAS No. 10340-88-2

1,2-Dimethoxyethylene

Cat. No. B079294
M. Wt: 88.11 g/mol
InChI Key: SJQBHNHASPQACB-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04980088

Procedure details

The preparation of copolymer 4 is repeated, except that the reactor is charged with 3.9 g of maleic anhydride, 3.5 g of 1,2-dimethoxyethylene, 1.4 g of acrylic acid and 133 g of methyl ethyl ketone, and a solution of 35.3 g of maleic anhydride in 57 g of methyl ethyl ketone is then metered in at the same time as 31.7 g of 1,2-dimethoxyethylene, 13 g of acrylic acid and 1.1 g of tert-butyl perpivalate (75% strength in aliphatic hydrocarbon) in 20 g of methyl ethyl ketone. The workup leaves a solution of the polysodium salt of a copolymer of 1,2-dimethoxyethylene, maleic acid and acrylic acid having a solids content of 20%. The K value of the copolymer is 51.7. The amount of residual maleic acid in the copolymer is found to be 0.19%.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
solvent
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Three
[Compound]
Name
copolymer 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.9 g
Type
reactant
Reaction Step Five
Quantity
3.5 g
Type
reactant
Reaction Step Five
Quantity
1.4 g
Type
reactant
Reaction Step Five
Quantity
133 g
Type
solvent
Reaction Step Five
Quantity
35.3 g
Type
reactant
Reaction Step Six
Quantity
31.7 g
Type
reactant
Reaction Step Seven
Quantity
13 g
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][O:9][CH:10]=[CH:11][O:12][CH3:13].C(O)(=[O:17])C=C.[CH3:19][C:20]([C:23]([O:25]OC(C)(C)C)=[O:24])(C)C>C(C(C)=O)C>[CH3:8][O:9][CH:10]=[CH:11][O:12][CH3:13].[C:1]([OH:6])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:17])=[O:5].[C:23]([OH:25])(=[O:24])[CH:20]=[CH2:19]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CC(C)(C)C(=O)OOC(C)(C)C
Step Two
Name
Quantity
57 g
Type
solvent
Smiles
C(C)C(=O)C
Step Three
Name
Quantity
20 g
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
copolymer 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
3.9 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
COC=COC
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
133 g
Type
solvent
Smiles
C(C)C(=O)C
Step Six
Name
Quantity
35.3 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Seven
Name
Quantity
31.7 g
Type
reactant
Smiles
COC=COC
Step Eight
Name
Quantity
13 g
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=COC
Name
Type
product
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Type
product
Smiles
C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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